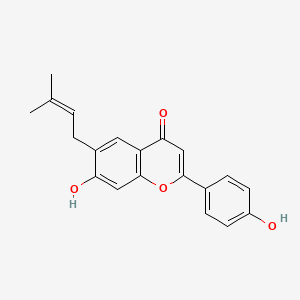

Licoflavone A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Licoflavone A is a type of flavonoid that is found in licorice roots. It has been the subject of extensive scientific research due to its potential therapeutic properties.

科学的研究の応用

- In Vitro and In Vivo Effects : LA has demonstrated antitumor effects against gastric cancer (GC) both in vitro and in vivo . It inhibits the proliferation of GC cell lines (SGC-7901, MKN-45, and MGC-803) and VEGF-stimulated MKN-45 cells.

- Similar Compounds : Other licorice compounds, such as LCA and ISL, also exhibit antimetastatic abilities in human gastric carcinoma cells (MGC-803 and MKN28). They suppress EMT-associated proteins and the PI3K/AKT/mTOR pathway, respectively .

Antitumor Activity Against Gastric Cancer

Antimetastatic Properties

Hepatoprotective Effects

作用機序

Target of Action

Licoflavone A, a flavonoid isolated from the roots of Glycyrrhiza uralensis, primarily targets the protein tyrosine phosphatase-1B (PTP1B) and VEGFR-2 . PTP1B is an enzyme that plays a crucial role in cellular processes such as cell growth, differentiation, and the insulin signaling pathway . VEGFR-2 is a primary receptor for vascular endothelial growth factors that regulate blood vessel formation .

Mode of Action

Licoflavone A interacts with its targets by inhibiting their activities. It inhibits the activity of PTP1B, with an IC50 value of 54.5 μM . In the case of VEGFR-2, Licoflavone A blocks its signaling pathway, thereby suppressing the proliferation of gastric cancer cells .

Biochemical Pathways

The action of Licoflavone A affects several biochemical pathways. By blocking the VEGFR-2 signaling pathway, Licoflavone A inhibits the proliferation, cycle, apoptosis, migration, invasion, and epithelial-mesenchymal transition (EMT) of VEGF-stimulated MKN-45 cells . It also potentially involves the PI3K/AKT and MEK/ERK signaling pathways .

Result of Action

The molecular and cellular effects of Licoflavone A’s action include the inhibition of cell proliferation and induction of apoptosis. It also inhibits the migration, invasion, and EMT of VEGF-stimulated MKN-45 cells . These effects contribute to its antitumor potency against gastric cancer .

特性

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-12(2)3-4-14-9-16-18(23)11-19(24-20(16)10-17(14)22)13-5-7-15(21)8-6-13/h3,5-11,21-22H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGURBGBPIKRER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Licoflavone A | |

CAS RN |

61153-77-3 |

Source

|

| Record name | Licoflavone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061153773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LICOFLAVONE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K78PYN58P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: Licoflavone A has been identified to interact with the following molecular targets:* Vascular endothelial growth factor receptor 2 (VEGFR-2): Licoflavone A exhibits anti-gastric cancer activity by binding to and blocking the VEGFR-2 signaling pathway, ultimately inhibiting tumor growth and metastasis [].* Matrix metalloproteinases (MMPs), specifically MMP-1: Molecular docking studies suggest that Licoflavone A has a strong binding affinity for MMP-1, potentially acting as an inhibitor and playing a role in wound healing applications [].* SARS-CoV-2 proteins, including the main protease (Mpro) and spike (S) protein: Computational studies indicate that Licoflavone A can interact with both the Mpro and S protein of SARS-CoV-2, suggesting potential antiviral activity against this virus [, ].

ANone: Licoflavone A's binding to VEGFR-2 disrupts downstream signaling pathways, including the PI3K/AKT and MEK/ERK pathways. This leads to:

- Inhibition of proliferation: Reduced cell growth and viability in gastric cancer cells [].

- Cell cycle arrest: Blocking cell cycle progression in gastric cancer cells [].

- Induction of apoptosis: Promotion of programmed cell death in gastric cancer cells [].

- Suppression of migration and invasion: Decreased ability of gastric cancer cells to move and invade surrounding tissues [].

- Inhibition of epithelial-mesenchymal transition (EMT): Reversal of the process that allows cancer cells to become more invasive and metastatic [].

ANone: The molecular formula of Licoflavone A is C26H22O6, and its molecular weight is 430.44 g/mol.

ANone: The provided abstracts do not provide specific information about the material compatibility and stability of Licoflavone A under various conditions. Further research is needed to determine its stability profile in different formulations and storage conditions.

ANone: The provided research papers do not indicate that Licoflavone A possesses catalytic properties. It primarily acts by binding to specific target proteins.

ANone: Several computational approaches have been utilized to investigate Licoflavone A's interactions with various targets:

- Molecular docking: This technique has been extensively used to predict the binding modes and affinities of Licoflavone A to target proteins such as VEGFR-2 [], MMP-1 [], and SARS-CoV-2 proteins (Mpro and S protein) [, ].

- Molecular dynamics (MD) simulations: MD simulations have been employed to evaluate the stability of the Licoflavone A-protein complexes and to gain insights into the dynamic interactions between them [].

- Molecular mechanics/generalized Born surface area (MM/GBSA) free energy calculation: This method has been used to estimate the binding free energy of Licoflavone A to its target, providing a quantitative measure of binding affinity [].

A: While the provided abstracts don't mention specific QSAR models developed for Licoflavone A, one study explored the structure-activity relationship of antioxidant prenylated (iso)flavonoid-type compounds, including Licoflavone A, using DFT calculations and molecular docking []. Further research could lead to the development of predictive QSAR models for this class of compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2711015.png)

![3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711017.png)

![3-(2-chlorobenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2711019.png)

![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile](/img/structure/B2711023.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2711025.png)

![ethyl 7-(acetyloxy)-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate](/img/structure/B2711026.png)

![5-((3,4-dimethoxyphenethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711028.png)